An In-depth Technical Guide to Cefoperazone-d5 for Bioanalytical Research
An In-depth Technical Guide to Cefoperazone-d5 for Bioanalytical Research
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Stable Isotope-Labeled Standards
In modern bioanalysis and pharmacokinetic (PK) studies, achieving the highest degree of accuracy and precision is paramount. The quantification of therapeutic agents in complex biological matrices is susceptible to variability from sample preparation, instrument performance, and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues. Cefoperazone-d5 is the deuterated analog of Cefoperazone, a third-generation cephalosporin antibiotic. It is not intended for therapeutic use; its primary and critical role is to serve as an ideal internal standard for the precise quantification of Cefoperazone in research and clinical settings.[1]
1.1 Chemical Identity
Cefoperazone-d5 is structurally identical to Cefoperazone, with the exception that five hydrogen atoms on the ethyl group of the dioxopiperazine ring have been replaced by deuterium atoms.[1][2] This substitution results in a molecular weight increase of approximately 5 Daltons, a critical feature that allows it to be distinguished from the parent drug by a mass spectrometer, while ensuring its chemical and physical behavior is nearly identical during analytical procedures.
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Cefoperazone Formula: C₂₅H₂₇N₉O₈S₂
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Cefoperazone-d5 Formula: C₂₅H₂₂D₅N₉O₈S₂[2]
Primary Application: Internal Standard in Mass Spectrometry
The principal application of Cefoperazone-d5 is as an internal standard (IS) in bioanalytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] An ideal IS co-elutes with the analyte and experiences identical ionization suppression or enhancement, allowing for accurate quantification based on the peak area ratio of the analyte to the IS.
Advantages of Cefoperazone-d5 as an Internal Standard:
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Compensates for Matrix Effects: Biological samples (plasma, urine, etc.) contain endogenous components that can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. Since Cefoperazone-d5 has the same physicochemical properties as Cefoperazone, it is affected by the matrix in the same way, ensuring the analyte/IS ratio remains constant.
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Corrects for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps will be proportional for both the analyte and the SIL-IS, thus normalizing the final measurement.
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Improves Method Precision and Accuracy: By accounting for analytical variability, the use of a SIL-IS significantly enhances the reliability and reproducibility of the quantification method.[3]
Below is a logical diagram illustrating the role of an internal standard in correcting for analytical variability.
Quantitative Data & Method Parameters
The following tables summarize typical parameters for the quantification of Cefoperazone using an LC-MS/MS method, for which Cefoperazone-d5 would be the ideal internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Cefoperazone | 644.1 | 528.0 | ESI Negative[4][5] |
| Cefoperazone-d5 (IS) | ~649.1 | ~533.0 | ESI Negative |
Note: Specific m/z values for Cefoperazone-d5 should be empirically determined but are predicted based on the addition of 5 Daltons to the parent drug's mass.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Typical Value / Range |
|---|---|
| Linearity Range (Plasma) | 0.1 - 20 µg/mL[4][5] |
| Linearity Range (Serum) | 0.03 - 10 µg/mL[6] |
| Lower Limit of Quantification | 0.03 - 0.1 µg/mL[4][5][6] |
| Inter-day Precision (CV%) | < 8.5%[4] |
| Intra-day Precision (CV%) | < 8.5%[4] |
| Mean Extraction Recovery | > 87%[4][5] |
Experimental Protocols
A validated bioanalytical method is crucial for reliable results in pharmacokinetic studies.[7][8] The following represents a typical protocol for the quantification of Cefoperazone in human plasma using Cefoperazone-d5 as an internal standard.
4.1 Sample Preparation (Liquid-Liquid Extraction)
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Aliquoting: Transfer 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
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Internal Standard Spiking: Add 10 µL of Cefoperazone-d5 working solution (at a fixed concentration, e.g., 500 ng/mL) to each tube, except for blank samples. Vortex briefly.
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Mixing: Vortex the tubes for 2 minutes to ensure thorough mixing and extraction of the analyte and IS into the organic layer.
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Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.
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Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new set of tubes.
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Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water). Vortex to ensure complete dissolution.
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Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4.2 Chromatographic and Mass Spectrometric Conditions
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LC System: Agilent or Waters HPLC/UPLC system.
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Column: Reversed-phase C18 column (e.g., Waters Xterra C18, 2.1 x 50 mm, 3.5 µm).[4][5]
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Flow Rate: 0.3 mL/min.[6]
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Gradient: A typical gradient might start at 10% B, ramp to 90% B over 2 minutes, hold for 1 minute, and then re-equilibrate at 10% B.
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Injection Volume: 5 µL.
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Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
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Ion Source: Electrospray Ionization (ESI), operated in negative ion mode.
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Detection: Selected Reaction Monitoring (SRM) using the transitions listed in Table 1.
The workflow for this protocol is visualized below.
Mechanism of Action of Cefoperazone
While Cefoperazone-d5 is an analytical tool, its parent compound, Cefoperazone, is a potent antibiotic. Understanding its mechanism of action is essential context for its application in pharmaceutical research. Cefoperazone, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[9][10][11]
The key steps are:
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Penetration: Cefoperazone penetrates the outer membrane of susceptible bacteria.[12]
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PBP Binding: It binds to and inactivates Penicillin-Binding Proteins (PBPs) located inside the bacterial cell wall.[9][12][13]
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Inhibition of Transpeptidation: PBPs are enzymes essential for the final step of peptidoglycan synthesis, which involves cross-linking the peptide chains to give the cell wall its structural integrity.[12]
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Cell Lysis: Inhibition of this process leads to a weakened and defective cell wall. The high internal osmotic pressure of the bacterium can no longer be contained, resulting in cell lysis and death.[9][12][13]
This signaling and action pathway is depicted in the diagram below.
References
- 1. veeprho.com [veeprho.com]
- 2. Cefoperazone-d5 | CymitQuimica [cymitquimica.com]
- 3. Home - Cerilliant [cerilliant.com]
- 4. Liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of cefoperazone and sulbactam in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cefoperazone and sulbactam in serum by HPLC-MS/MS: An adapted method for therapeutic drug monitoring in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. youtube.com [youtube.com]
- 11. Cefoperazone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. What is the mechanism of Cefoperazone Sodium? [synapse.patsnap.com]
- 13. Cefoperazone | C25H27N9O8S2 | CID 44187 - PubChem [pubchem.ncbi.nlm.nih.gov]
